

Chemical structure and properties of Bisandrographolide A

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Compound of Interest

Compound Name: *Bisandrographolide A*

CAS No.: 160498-00-0

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Technical Deep Dive: Bisandrographolide A Structural Dimerization, TRPV4-Mediated Signaling, and Therapeutic Potential Executive Summary

Bisandrographolide A (BAA) is a bioactive diterpenoid dimer isolated from the aerial parts of *Andrographis paniculata*.^{[1][2][3]} Unlike its monomeric precursor, andrographolide—which is primarily known for NF-κB inhibition—BAA exhibits a distinct pharmacological profile characterized by the potent and specific activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide analyzes the chemical identity, isolation protocols, and dual-mechanism signaling of BAA, positioning it as a critical probe for ion channel research and a potential lead for anti-metastatic therapeutics targeting CD81.

Chemical Identity & Structural Analysis

BAA represents a naturally occurring dimerization of two andrographolide units. This structural expansion significantly alters its lipophilicity and receptor binding affinity compared to the

monomer.

Table 1: Physicochemical Profile of **Bisandrographolide A**

Property	Data	Notes
CAS Number	160498-00-0	
Molecular Formula	C ₄₀ H ₅₆ O ₈	Dimer of Andrographolide (C ₂₀ H ₃₀ O ₅) minus 2H ₂ O equivalent adjustments during dimerization.
Molecular Weight	~664.88 g/mol	Significant increase over monomer (350.45 g/mol).
Structure Type	Diterpenoid Dimer	Linked via an ether bridge or cycloaddition depending on specific isomer characterization.
LogP (Predicted)	~6.1	Highly lipophilic compared to Andrographolide (LogP ~2.6).
Solubility	DMSO, Ethanol, Methanol	Poorly soluble in water; requires organic co-solvents for biological assays.
Appearance	White to off-white powder	

Structural Significance

The dimeric structure of BAA confers a unique steric volume that allows it to interact with the transmembrane domains of the TRPV4 channel, a property absent in the monomer. The increased lipophilicity (LogP ~6.1) suggests enhanced membrane partitioning, which correlates with its ability to activate TRPV4 in cell-free membrane patches.

Isolation & Purification Protocol

Isolating BAA requires separating it from the highly abundant monomer, andrographolide. The following protocol utilizes high-performance liquid chromatography (HPLC) for high-purity isolation.

Protocol: Fractionation and Purification

Objective: Isolation of >95% purity **Bisandrographolide A** from *Andrographis paniculata* crude extract.

- Crude Extraction:
 - Macerate dried aerial parts of *A. paniculata* in Methanol (MeOH) or Ethanol (EtOH) (1:5 w/v) for 48 hours at room temperature.
 - Filter and concentrate under reduced pressure to obtain the crude extract.
- Solvent Partitioning (Pre-fractionation):
 - Suspend crude extract in water.
 - Partition sequentially with Hexane (to remove lipids) and Chloroform (CHCl₃). BAA enriches in the Chloroform fraction.
- Column Chromatography (Enrichment):
 - Stationary Phase: Silica Gel 60.
 - Mobile Phase: Gradient elution using Chloroform:Methanol (100:0 → 90:10).
 - Detection: Monitor fractions via TLC (Visualize with 10% sulfuric acid in EtOH; BAA appears as a distinct spot with lower R_f than andrographolide).
- High-Performance Liquid Chromatography (Final Purification):
 - Column: Reverse-phase C18 (e.g., Discovery HS-C18, 250 × 10 mm, 5 μm).^[4]
 - Mobile Phase: Acetonitrile (ACN) and Water (H₂O).^[1]
 - Gradient: 40% ACN to 80% ACN over 30 minutes.

- Flow Rate: 2.0 mL/min.
- Detection: UV at 225 nm.
- Result: BAA typically elutes later than the monomer due to higher hydrophobicity. Collect the peak corresponding to MW 664.88.



Technical Insight: The use of a C18 column with an ACN gradient is critical. The monomer elutes early; BAA requires higher organic solvent concentrations to elute.

Pharmacological Mechanisms

BAA functions through two primary, distinct mechanisms: as a TRPV4 Agonist and a CD81 Antagonist.

Mechanism A: TRPV4 Channel Activation

Unlike andrographolide, BAA is a specific activator of TRPV4, a non-selective cation channel involved in osmoregulation, nociception, and vascular tone.^{[3][5]}

- Potency: EC₅₀ = 790–950 nM.^{[1][6]}
- Specificity: Does not activate TRPV1, TRPV2, or TRPV3.
- Mode of Action: Membrane-delimited.^{[1][6]} BAA activates TRPV4 even in cell-free outside-out patches, indicating it binds directly to the channel or alters the local lipid environment, rather than acting through a soluble second messenger.

Mechanism B: CD81 Suppression (Anti-Metastatic)

BAA binds to the tetraspanin CD81 (also known as TAPA-1), a surface protein often upregulated in carcinomas.

- Effect: Binding suppresses CD81-mediated cell motility.

- Application: Potential therapeutic utility in preventing metastasis in esophageal and gastric cancers where CD81 overexpression drives invasion.

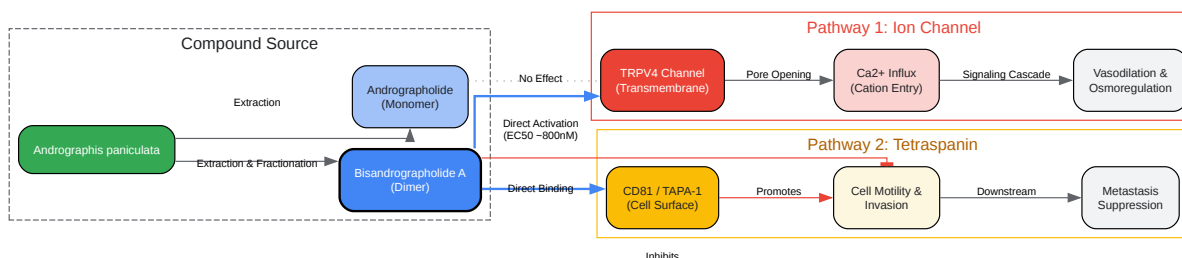
Comparative Analysis: Monomer vs. Dimer

Table 2: Functional Comparison

Feature	Andrographolide (Monomer)	Bisandrographolide A (Dimer)
Primary Target	NF-κB (covalent modification)	TRPV4 (Agonist), CD81 (Binder)
TRPV4 Activity	Inactive	Potent Activator (EC ₅₀ ~800 nM)
Lipophilicity	Moderate	High
Main Indication	General Inflammation, Viral Infection	Specific Ion Channel Modulation, Anti-metastasis

Visualization of Signaling Pathways[7]

The following diagram illustrates the dual signaling pathways of **Bisandrographolide A**, highlighting the divergence from the monomeric activity.



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Caption: Figure 1. Dual mechanism of **Bisandrographolide A**. Unlike the monomer, BAA directly activates TRPV4 channels to induce Ca²⁺ influx and binds CD81 to inhibit cancer cell motility.

References

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